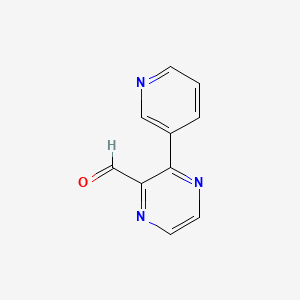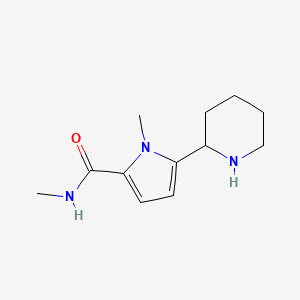
1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
Vue d'ensemble
Description
The closest compound I found is "1-(4-Chloro-pyridin-2-yl)-piperazine dihydrochloride" . It’s important to note that this is not the exact compound you asked for, but it might have similar properties.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Without specific information on the compound, it’s difficult to predict its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. For the similar compound “1-(4-Chloro-pyridin-2-yl)-piperazine dihydrochloride”, it is a white solid .Applications De Recherche Scientifique
Synthesis and Application in Chemical Reactions :
- Zhang Hai-bin (2004) reported on the synthesis of N-(6-chloro-3-pyridyl)methyl-N-ethylamine, an important intermediate for the synthesis of nitenpyram, highlighting its optimal reaction conditions and a high yield of 95% (Zhang Hai-bin, 2004).
- Kun Huang, Margarita Ortiz-Marciales, and David Hughes (2010) explored the catalytic enantioselective borane reduction of benzyl oximes, which includes the preparation of compounds related to 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride (Huang, Ortiz-Marciales, & Hughes, 2010).
Structural, Kinetics, and Mechanistic Studies :
- Robert T. Kumah et al. (2019) conducted structural, kinetics, and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes, involving similar chemical structures (Kumah et al., 2019).
Biological Evaluation and Sigma Receptor Studies :
- B. de Costa et al. (1992) examined the synthesis, characterization, and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, focusing on binding affinity at the sigma receptor, which may be relevant for structures similar to this compound (de Costa et al., 1992).
Antimicrobial Studies :
- O. B. Ovonramwen et al. (2021) synthesized and evaluated the antimicrobial activities of compounds structurally similar to this compound (Ovonramwen, Owolabi, & Falodun, 2021).
Ethylene Oligomerization and Catalysis :
- George S. Nyamato, S. Ojwach, and M. Akerman (2015) reported on ethylene oligomerization studies by nickel(ii) complexes chelated by (amino)pyridine ligands, which might be relevant for similar structures (Nyamato, Ojwach, & Akerman, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloropyridin-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-8(2,10)7-5-6(9)3-4-11-7;;/h3-5H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPITZULMOSCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)
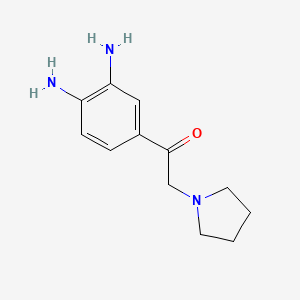
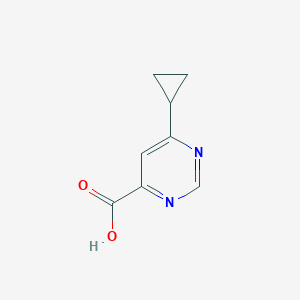
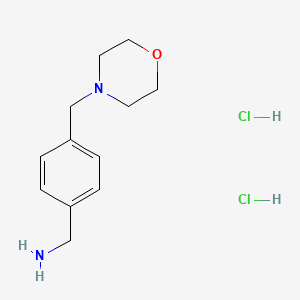

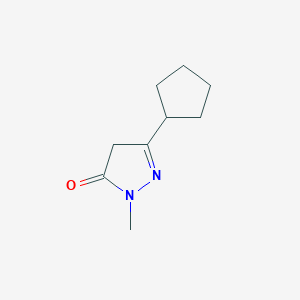
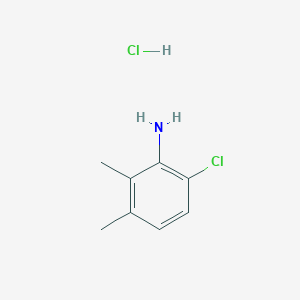
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
